molecular formula C23H18Cl2N4O2 B317299 3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide

3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide

Katalognummer: B317299
Molekulargewicht: 453.3 g/mol
InChI-Schlüssel: LXDFIQJQPZXKDB-UUILKARUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group, an ethoxyphenyl group, and a benzotriazolyl group, making it a subject of interest in synthetic chemistry and material science.

Eigenschaften

Molekularformel

C23H18Cl2N4O2

Molekulargewicht

453.3 g/mol

IUPAC-Name

(E)-3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide

InChI

InChI=1S/C23H18Cl2N4O2/c1-2-31-19-9-7-18(8-10-19)29-27-21-11-6-17(14-22(21)28-29)26-23(30)12-4-15-3-5-16(24)13-20(15)25/h3-14H,2H2,1H3,(H,26,30)/b12-4+

InChI-Schlüssel

LXDFIQJQPZXKDB-UUILKARUSA-N

SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=C(C=C(C=C4)Cl)Cl

Isomerische SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=C(C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the intermediate.

    Introduction of the Benzotriazolyl Group: The intermediate is then reacted with 2-(4-ethoxyphenyl)-2H-benzotriazole under specific conditions to introduce the benzotriazolyl group.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable acylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-3-(2,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]prop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-3-(2,4-dichlorophenyl)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]prop-2-enamide: Similar structure but with a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

The uniqueness of 3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.